O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate
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Overview
Description
The compound “O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate” is a chemical compound with the linear formula C29H26Cl2O2P2S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the available resources . For detailed properties, further experimental studies or computational modeling might be required.Scientific Research Applications
Environmental Impact and Mobility
Research has shown concern over the environmental impact of agrochemicals, such as organophosphate pesticides, applied to turfgrass. Studies aimed at evaluating the mobility and persistence of these chemicals in environmental systems like USGA greens have been conducted to understand their behavior in clippings, thatch, soil, and percolate water. These studies are crucial for assessing the environmental safety of such compounds (Cisar & Snyder, 1996).
Synthesis and Chemical Reactions
The synthesis and reactivity of complex organophosphorus compounds are areas of active research. For example, studies on the synthesis of cystine-peptide via new disulfide bond-forming reactions using the silyl chloride–sulphoxide system offer insights into novel methodologies for constructing complex molecules, which could be relevant for understanding the synthesis pathways or reactivity of the compound (Akaji et al., 1991).
Catalytic Applications
Research into the catalytic applications of phosphine derivatives in reactions like hydroformylation has provided insights into how certain diphosphines with large natural bite angles can influence selectivity in chemical processes. Such studies highlight the importance of ligand design in catalysis, which could be relevant for the applications of complex phosphorothioate compounds (Casey et al., 1992).
Biological Probes and Antipathogenic Activity
The design and synthesis of organoselenium-based molecules for the detection of biological oxidants indicate the potential for using complex organophosphorus and organoselenium compounds as biological probes. Such research underscores the application of these compounds in studying and monitoring biological processes and their potential as therapeutic agents (Halle et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of GNF-Pf-4487 is the enzyme lysophospholipase 1 (LYPLA1), also known as acyl-protein thioesterase 1 (APT1) . LYPLA1 is a member of the lysophospholipase family involved in the regulation of lipid metabolism and cell signaling .
Mode of Action
GNF-Pf-4487 acts as a selective and reversible inhibitor of LYPLA1 . By inhibiting LYPLA1, GNF-Pf-4487 can potentially modulate lipid metabolism and cell signaling pathways regulated by this enzyme .
Biochemical Pathways
Therefore, it can be inferred that GNF-Pf-4487 may influence these pathways through its inhibitory action on LYPLA1 .
Result of Action
The molecular and cellular effects of GNF-Pf-4487 are likely related to its inhibitory action on LYPLA1 . By inhibiting LYPLA1, GNF-Pf-4487 may modulate lipid metabolism and cell signaling pathways, potentially leading to various cellular effects .
Properties
IUPAC Name |
[2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26Cl2O2P2S2/c30-29(31)27(21-32-34(36,23-13-5-1-6-14-23)24-15-7-2-8-16-24)28(29)22-33-35(37,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJLXWFNVCLUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)OCC3C(C3(Cl)Cl)COP(=S)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26Cl2O2P2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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